molecular formula C8H6N2OS B184637 2-(1,2,3-Thiadiazol-4-yl)phenol CAS No. 59834-06-9

2-(1,2,3-Thiadiazol-4-yl)phenol

Cat. No.: B184637
CAS No.: 59834-06-9
M. Wt: 178.21 g/mol
InChI Key: SAEWPOWUMHQORT-UHFFFAOYSA-N
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Description

2-(1,2,3-Thiadiazol-4-yl)phenol is a heterocyclic compound with the molecular formula C8H6N2OS It is characterized by the presence of a thiadiazole ring fused to a phenol group

Mechanism of Action

Target of Action

Compounds with a similar 1,2,3-thiadiazole structure have been found to exhibit high antibacterial, antifungal, and antiviral activity . They are also known to interact with carbonic anhydrase .

Mode of Action

It’s known that the 1,2,3-thiadiazole ring in similar compounds exhibits electron-accepting properties . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with a similar 1,2,3-thiadiazol-4-yl structure have been found to inhibit carbonic anhydrase , which plays a crucial role in maintaining pH balance in the body and assisting in CO2 transport.

Pharmacokinetics

The molecular weight of the compound is 178214 , which is within the optimal range for drug-like molecules, suggesting it may have favorable bioavailability.

Result of Action

Similar compounds with a 1,2,3-thiadiazole structure have been found to exhibit antibacterial, antifungal, and antiviral activity . They also show inhibitory effects on carbonic anhydrase .

Action Environment

It’s known that the 1,2,3-thiadiazol-4-yl ring is sensitive to the action of bases , suggesting that the compound’s activity could be influenced by the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3-Thiadiazol-4-yl)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-hydroxybenzonitrile with thiosemicarbazide under acidic conditions, leading to the formation of the thiadiazole ring . Another approach includes the use of phase transfer catalysis in a chloroform-water system to obtain the methyl ether derivative of the phenol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3-Thiadiazol-4-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and reduced thiadiazole derivatives

Comparison with Similar Compounds

2-(1,2,3-Thiadiazol-4-yl)phenol can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(thiadiazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-8-4-2-1-3-6(8)7-5-12-10-9-7/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEWPOWUMHQORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSN=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377617
Record name 2-(1,2,3-thiadiazol-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59834-06-9
Record name 2-(1,2,3-Thiadiazol-4-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59834-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,2,3-thiadiazol-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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